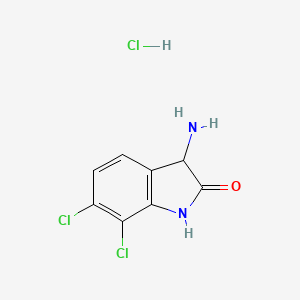

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride

描述

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dichloroindole.

Amination: The indole derivative undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under appropriate conditions.

Cyclization: The intermediate product is then cyclized to form the indolone structure. This step often requires the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired product.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

化学反应分析

Types of Reactions

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.

科学研究应用

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials, agrochemicals, and dyes.

作用机制

The mechanism of action of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes, block receptor binding, or interfere with signaling pathways, resulting in therapeutic outcomes.

相似化合物的比较

Similar Compounds

6,7-dichloro-1H-indole-2,3-dione: This compound shares a similar indole core structure but lacks the amino group at the 3-position.

3-amino-1H-indole-2-one: Similar to the target compound but without the chlorine substituents.

6-chloro-3-amino-1H-indole-2-one: Contains one chlorine substituent and an amino group.

Uniqueness

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to the presence of both chlorine substituents and the amino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.

生物活性

3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

The chemical structure of this compound includes the following characteristics:

- Molecular Formula : C₈H₇Cl₂N₃O

- Molecular Weight : 253.51 g/mol

- CAS Number : 1269151-06-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 µM. The compound induced morphological changes and increased caspase-3 activity, a marker for apoptosis, by 1.33 to 1.57 times at a concentration of 10 µM .

- Another investigation reported that compounds with similar indole structures could inhibit microtubule assembly, suggesting a mechanism for their antitumor activity .

- In Vivo Studies :

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Efficacy Against Bacterial Strains

Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1.00 |

| Escherichia coli | 4.50 |

| Mycobacterium smegmatis | 0.98 |

These results indicate that the compound is particularly effective against MRSA and other resistant strains, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

常见问题

Q. Basic: What are the recommended methods for synthesizing and purifying 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride?

Answer:

Synthesis typically involves cyclization of substituted indole precursors under acidic or basic conditions. For purification, techniques like recrystallization (using solvents such as ethanol or ethyl acetate) and reverse-phase HPLC (with gradients optimized for polar heterocycles) are effective. Adjusting pH during workup (e.g., with glacial acetic acid) can improve yield by stabilizing the hydrochloride salt form . Purity validation should combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with mass spectrometry (ESI-MS) to confirm molecular weight and absence of byproducts .

Q. Advanced: How can crystallographic data for this compound be refined using SHELX software?

Answer:

SHELXL is suitable for refining small-molecule crystal structures. Key steps include:

- Data Preparation: Ensure intensity data (e.g., from a Bruker D8 diffractometer) are converted to .hkl format.

- Initial Model: Use SHELXD for phase determination if heavy atoms (e.g., Cl) are present.

- Refinement: Apply restraints for thermal parameters of disordered atoms and hydrogen bonding. For high-resolution data, anisotropic refinement of Cl and N atoms improves accuracy. Validate using R-factors (<5% for R1) and check for twinning with the TWIN/BASF commands .

Q. Advanced: How to design experiments assessing the environmental fate of this compound in aquatic ecosystems?

Answer:

Follow the framework from Project INCHEMBIOL :

- Physicochemical Properties: Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 5–8.

- Biotic Degradation: Use OECD 301F (ready biodegradability test) with activated sludge.

- Ecotoxicity: Perform acute toxicity assays on Daphnia magna (48h LC50) and algal growth inhibition (OECD 201).

- Analytical Methods: Quantify environmental residues via LC-MS/MS (MRM mode, m/z transitions for [M+H]+ and Cl isotopes) .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR in DMSO-d6 to observe NH and aromatic protons. Chlorine substituents cause deshielding (e.g., δ 7.2–7.8 ppm for H-5 and H-7).

- IR: Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹).

- MS: High-resolution ESI-MS to verify molecular ion [M+H]+ and isotopic pattern (Cl2 contributes +2 Da spacing) .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

- Metabolite Interference: Use LC-MS to check for in situ degradation products.

- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .

Q. Basic: What safety protocols are recommended for handling this hydrochloride salt?

Answer:

- PPE: Nitrile gloves, lab coat, and FFP2 respirator to avoid inhalation of fine particles.

- First Aid: For eye contact, rinse with water for 15 min; for ingestion, administer activated charcoal (1g/kg).

- Storage: Keep in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. Advanced: How to evaluate the compound’s potential as a kinase inhibitor using computational methods?

Answer:

- Docking: Use AutoDock Vina with PDB structures (e.g., 4HNF for JAK2). Prioritize binding pockets near the ATP-binding site.

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of hydrogen bonds with Lys882 and Glu915.

- QSAR: Train models using descriptors like ClogP, polar surface area, and H-bond donors .

Q. Advanced: How to optimize synthetic routes for isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound?

Answer:

属性

IUPAC Name |

3-amino-6,7-dichloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O.ClH/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10;/h1-2,6H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZQHWDPBECBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。